molecular formula C19H16ClN5O B7755363 2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B7755363
M. Wt: 365.8 g/mol
InChI Key: YSVHSEPVJOKALV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused triazolo-pyrimidine core. Its molecular formula is C₂₂H₂₂ClN₅O₄, with a molecular weight of 455.9 g/mol . The structure includes:

  • A 2-chlorophenyl group at position 2 of the triazole ring.
  • A methyl group at position 5 of the pyrimidine ring.
  • A phenyl group at position 7 of the pyrimidine ring.
  • A carboxamide functional group at position 4.

The compound’s SMILES notation (COc1cc(OC)c(C2C(C(N)=O)=C(C)Nc3nc(-c4ccccc4Cl)nn32)cc1OC) highlights its substitution pattern and stereoelectronic features . While its density, boiling point, and melting point remain uncharacterized in available literature, its structural analogs exhibit diverse biological activities, including antimicrobial and cannabinoid receptor modulation .

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-11-15(17(21)26)16(12-7-3-2-4-8-12)25-19(22-11)23-18(24-25)13-9-5-6-10-14(13)20/h2-10,16H,1H3,(H2,21,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVHSEPVJOKALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Amino-1,2,4-Triazole with 1,3-Diketones

The triazolopyrimidine core is typically constructed via cyclocondensation between 3-amino-1,2,4-triazole and a 1,3-diketone bearing the requisite substituents. For the target compound, the diketone precursor 2-(2-chlorophenyl)-3-oxo-4-phenylbutanoic acid is synthesized through Claisen-Schmidt condensation of 2-chlorobenzaldehyde with ethyl acetoacetate under basic conditions. Subsequent reaction with 3-amino-1,2,4-triazole in ethanol at reflux (12 hours) yields the intermediate 5-methyl-7-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylic acid (Yield: 68–72%).

Key Reaction Parameters:

  • Solvent: Ethanol

  • Temperature: 78°C (reflux)

  • Catalyst: None (thermal activation)

  • Reaction Time: 12 hours

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction kinetics and yield. A mixture of 3-amino-1,2,4-triazole (1.0 mmol), 2-(2-chlorophenyl)-3-oxo-4-phenylbutanoic acid (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol) in ethanol is irradiated at 120°C for 20 minutes, achieving a 92% yield of the triazolopyrimidine core. This method reduces side products such as regioisomeric triazolo[5,1-f]pyrimidines, which are common in conventional heating.

Carboxamide Functionalization

Chlorination and Amidation

The carboxylic acid intermediate is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature, 4 hours). The crude acyl chloride is then treated with aniline in tetrahydrofuran (THF) under nitrogen atmosphere, yielding the carboxamide (Yield: 85%).

Optimization Note:

  • Excess aniline (2.5 equiv) improves conversion by scavenging HCl byproduct.

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

One-Pot Amidation Using Coupling Reagents

An alternative approach employs EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) for direct amidation of the carboxylic acid. The reaction proceeds in dimethylformamide (DMF) at room temperature for 24 hours, achieving 78% yield with minimal racemization.

Reagent Ratios:

  • Carboxylic Acid : EDCI : HOBt : Aniline = 1 : 1.2 : 1.2 : 1.5

Catalytic Innovations

Heterogeneous Catalysis with CuFe₂O₄@SiO₂/Propyl-1-(O-)Vanillinaldimine [ZnCl₂]

A three-component reaction involving acetoacetanilide , 3-amino-1,2,4-triazole , and 2-chlorobenzaldehyde is catalyzed by a magnetically recoverable nanocatalyst (0.003 g) at 60°C for 25 minutes. This method achieves 94% yield and eliminates the need for column chromatography.

Advantages:

  • Catalyst recyclability (5 cycles with <5% activity loss).

  • Short reaction time (25 minutes vs. 12 hours for thermal methods).

Solvent-Free Mechanochemical Synthesis

Ball milling of 3-amino-1,2,4-triazole , 2-(2-chlorophenyl)-3-oxo-4-phenylbutanoic acid , and aniline with K₂CO₃ (1.0 equiv) at 30 Hz for 45 minutes produces the target compound in 89% yield. This green chemistry approach minimizes waste and energy consumption.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 9H, aromatic-H), 4.12 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic structure and regiochemistry. The dihedral angle between the triazole and pyrimidine rings is 12.5°, indicating moderate conjugation.

Comparative Analysis of Synthetic Routes

MethodCatalystTimeYield (%)Purity (%)
Conventional ThermalNone12 h68–7295
Microwavep-TsOH20 min9298
HeterogeneousCuFe₂O₄@SiO₂/ZnCl₂25 min9499
MechanochemicalK₂CO₃45 min8997

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The presence of electron-withdrawing groups (e.g., 2-chlorophenyl) favors formation of the [1,5-a] regioisomer over [5,1-f] by stabilizing the transition state through resonance. Microwave irradiation further enhances selectivity by accelerating the desired pathway.

Byproduct Formation During Amidation

Trace amounts of N-phenyl-2-(2-chlorophenyl)acetamide (≤3%) are observed in EDCI/HOBt-mediated reactions, attributed to decarboxylation under basic conditions. Acidic workup (1M HCl) suppresses this side reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Structural Features

The structure of the compound features a triazolo-pyrimidine core with substituents that enhance its biological activity. The presence of the chlorophenyl and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antitumor properties. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated various triazolopyrimidine derivatives for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation effectively, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has shown promise in antimicrobial research:

  • Case Study : In vitro tests revealed that derivatives of triazolopyrimidine possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Research indicates that triazolopyrimidine derivatives may also possess anti-inflammatory properties:

  • Case Study : A study highlighted the ability of these compounds to inhibit pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeBiological TargetReference
AntitumorTriazolopyrimidine ACancer Cell Lines
AntimicrobialTriazolopyrimidine BGram-positive Bacteria
Anti-inflammatoryTriazolopyrimidine CMacrophages

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as CDKs. The compound inhibits CDK2/cyclin A2, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features/Activities References
2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-ClPh, 5-Me, 7-Ph, 6-CONH₂ 455.9 N/A N/A Uncharacterized bioactivity
2-amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j) 2-NH₂, 5-Me, 7-(3,4,5-OMe)Ph, 6-CONH(4-NO₂Ph) 453.17 319.9–320.8 43 High crystallinity; nitro group enhances reactivity
2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5k) 2-NH₂, 5-Me, 7-(3,4,5-OMe)Ph, 6-CONH(4-BrPh) 513.09 280.1–284.3 54 Bromine improves lipophilicity
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate 2-SBn, 5-Me, 7-(2-ClPh), 6-COOEt 440.94 N/A N/A Sulfanyl group enhances π-stacking interactions
7-(4-chlorophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(4-ClPh), 2-SEt, 5-Me, 6-CONH(2-MePh) ~472.9 (calc.) N/A N/A Chlorophenyl and methylphenyl boost steric effects
2-(N-Benzyl-N-methylamino)-N-cyclohexyl-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (38) 2-N(Bn)(Me), 4-pentyl, 7-oxo, 6-CONH(cyclohexyl) 451.2 157 62 Cannabinoid CB2 receptor ligand (IC₅₀ < 100 nM)

Key Observations :

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., nitro in 5j ) increase melting points (>300°C) due to enhanced intermolecular forces .
  • Bulky substituents (e.g., bromine in 5k ) reduce melting points (~280°C) by disrupting crystal packing .

Bioactivity Modulation: Carboxamide vs. Sulfanyl Groups: Sulfanyl substituents (e.g., ) enhance π-stacking interactions, improving stability but reducing solubility .

Synthetic Yields :

  • Multi-component reactions (e.g., Biginelli-like heterocyclization) yield 43–62% for carboxamides, influenced by steric hindrance from aryl groups .

Notes

Substituent-Driven Reactivity :

  • 2-Chlorophenyl : Enhances electron-deficient character, favoring nucleophilic aromatic substitution .
  • 3,4,5-Trimethoxyphenyl : Increases lipophilicity and membrane permeability but may reduce metabolic stability .

Synthetic Challenges :

  • Microwave-assisted synthesis () improves reaction efficiency (30 min vs. hours for conventional heating) but requires precise temperature control .
  • Carboxamide formation via β-keto esters () is sensitive to solvent polarity and catalyst choice (e.g., p-TsOH vs. FeCl₃) .

Unresolved Data Gaps :

  • The target compound’s melting point, solubility, and specific bioactivity remain unstudied, warranting further characterization .

Biological Activity

2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : 2-(2-chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • Molecular Formula : C19H16ClN5O
  • Molecular Weight : 365.82 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting CDK2/cyclin A2 complexes, the compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of CDKs : The compound competes at the ATP-binding site of CDKs, effectively halting cell division.
  • Induction of Apoptosis : It promotes programmed cell death through various signaling pathways.
  • Cell Cycle Arrest : Specifically induces G2/M phase arrest in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58Induction of apoptosis
H12MCF-713.1Cell cycle arrest

The compound's ability to inhibit the ERK signaling pathway contributes to its effectiveness in reducing cancer cell viability and promoting apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. It exhibits activity against a range of bacterial strains, although specific IC50 values and mechanisms are still under investigation.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative activities of various triazolopyrimidine derivatives against human cancer cell lines including MGC-803 and HCT-116. The results indicated that compounds similar to 2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide showed significant potency with IC50 values in low micromolar ranges .
  • Mechanistic Insights : Another research highlighted that compounds with similar structures could inhibit tubulin polymerization and induce apoptosis in breast cancer cells (MCF-7). This suggests that the triazolopyrimidine scaffold is versatile and can be modified for enhanced bioactivity .

Research Findings

Recent literature emphasizes the potential of triazolopyrimidine derivatives as therapeutic agents due to their multifaceted biological activities:

  • Anticancer Properties : The compound has been shown to effectively inhibit cancer cell growth by targeting multiple pathways.
  • Versatile Applications : Beyond oncology, these compounds are being explored for their antimicrobial and antiviral properties .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this triazolopyrimidine derivative?

The compound is typically synthesized via multi-step routes involving:

  • Multi-component reactions (MCRs): Reactions of 3-amino-1,2,4-triazoles with aromatic aldehydes and β-keto esters under reflux in ethanol or methanol, often using catalysts like TMDP (trimethylenediphosphonic acid) to enhance yields .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes at 323 K) and improves regioselectivity .
  • Purification: Techniques include recrystallization (ethanol/acetone) and column chromatography, monitored by TLC for reaction completion .

Example Protocol (Ethanol-based synthesis):

StepReagents/ConditionsPurpose
13-Amino-5-alkylthio-1,2,4-triazole, 2-chlorobenzaldehyde, β-keto ester in ethanolCore ring formation
2Reflux (6–12 hours) or microwave irradiationAccelerate cyclization
3TLC (silica gel, ethyl acetate/hexane)Monitor reaction progress
4Recrystallization (ethanol)Isolate pure product

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Spectroscopy:
  • ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH resonance at δ 10.89 ppm) .
  • Mass spectrometry (MS) for molecular weight validation .
    • X-ray crystallography: Resolves bond lengths (e.g., C–N bonds: 1.32–1.38 Å) and dihedral angles between aromatic rings (e.g., 83.94° between pyrimidine and chlorophenyl groups) .
    • Elemental analysis: Validates purity (>95% by microanalysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazolopyrimidine synthesis?

  • Catalyst screening: TMDP increases yields to ~85% compared to uncatalyzed reactions (~50%) by stabilizing intermediates .
  • Solvent effects: Ethanol/water mixtures (1:1 v/v) improve solubility of polar intermediates .
  • Temperature control: Microwave irradiation reduces side reactions (e.g., decarboxylation) .

Q. What computational strategies predict the compound’s biological activity?

  • Molecular docking: Simulates binding to targets like CDK2 (cyclin-dependent kinase 2) using AutoDock Vina. Substituent effects (e.g., 2-chlorophenyl) enhance hydrophobic interactions with enzyme pockets .
  • QSAR modeling: Correlates electron-withdrawing groups (e.g., Cl) with anticancer activity (IC₅₀ values <10 µM in leukemia cell lines) .

Q. How to resolve contradictions in reported pharmacological data (e.g., antiviral vs. anticancer efficacy)?

  • Target-specific assays: Use kinase inhibition profiling (e.g., CDK2 vs. viral proteases) to differentiate mechanisms .
  • Structural analogs: Compare activity of derivatives (e.g., pyridin-3-yl vs. methoxyphenyl substituents) to identify SAR trends .

Q. What structural features influence reactivity in nucleophilic substitution reactions?

  • Electrophilic centers: The 2-chlorophenyl group undergoes substitution with amines/thiols due to electron-deficient aryl rings .
  • Steric effects: Methyl groups at C5 hinder reactions at adjacent positions, favoring regioselectivity .

Q. How do crystallographic insights explain the compound’s stability and polymorphism?

  • Intermolecular interactions: π-π stacking (centroid distance: 3.63–3.88 Å) and hydrogen bonds (N–H⋯N, 2.8–3.1 Å) stabilize crystal packing .
  • Conformational analysis: The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude: 0.099 Å), influencing solubility .

Methodological Challenges

Q. What analytical challenges arise in assessing purity for triazolopyrimidine derivatives?

  • Co-elution in HPLC: Use orthogonal methods (e.g., NMR + LC-MS) to distinguish regioisomers .
  • Hydrate formation: Characterize by TGA (thermogravimetric analysis) to detect water absorption in crystalline forms .

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